5-ethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one
Description
5-Ethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one is a substituted furocoumarin derivative, structurally derived from psoralen (7H-furo[3,2-g]chromen-7-one), a naturally occurring compound in the coumarin family . The molecule features an ethyl group at the 5-position and a phenyl ring at the 3-position of the furocoumarin scaffold. These substitutions modulate its physicochemical properties and biological activity compared to unmodified psoralen and other analogs. Furocoumarins are known for their diverse pharmacological roles, including photochemotherapy, enzyme inhibition, and anticancer activity .
Properties
IUPAC Name |
5-ethyl-3-phenylfuro[3,2-g]chromen-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O3/c1-2-12-8-19(20)22-18-10-17-15(9-14(12)18)16(11-21-17)13-6-4-3-5-7-13/h3-11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYNUYSKZCBUYIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 7-hydroxy-4-phenylcoumarin with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, leading to the formation of the desired furocoumarin .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, introducing various substituents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
5-ethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one has been studied for various scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex furocoumarin derivatives.
Biology: Investigated for its potential as a photosensitizer in photodynamic therapy.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific optical properties.
Mechanism of Action
The mechanism of action of 5-ethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one involves its interaction with cellular components. As a photosensitizer, it absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can induce cell damage. This property is exploited in photodynamic therapy for targeting cancer cells. Additionally, the compound may interact with specific enzymes and receptors, modulating various biochemical pathways .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below compares key structural features and properties of 5-ethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one with its analogs:
Key Observations :
- Ethyl vs.
- Phenyl vs. Methoxyphenyl at C3 : The unsubstituted phenyl group at C3 may reduce electron-donating effects compared to methoxy-substituted derivatives (e.g., 3-(4-methoxyphenyl)-5-methyl), which could influence binding to enzymatic targets like CYP3A4 .
- Alkyl Chain Length : Longer chains (e.g., butyl in 6-butyl-5-methyl-3-phenyl) significantly increase molecular weight and logP, favoring mitochondrial localization but possibly reducing solubility .
Physicochemical and Pharmacokinetic Profiles
- Lipophilicity : The ethyl group (logP ~3.5) balances hydrophobicity between methyl (logP ~2.8) and butyl (logP ~5.0) derivatives, optimizing blood-brain barrier penetration .
- Solubility : Methoxy and hydroxymethyl groups improve aqueous solubility (e.g., 3-(4-methoxyphenyl)-5-methyl: ~50 µg/mL) compared to purely alkylated analogs .
Biological Activity
5-Ethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one is a synthetic compound belonging to the class of furocoumarins, which are known for their diverse biological activities. This article provides an overview of its biological activity, synthesizing findings from various studies and highlighting its potential therapeutic applications.
Chemical Structure and Properties
The compound's structure features a fused furan and chromene ring system, which is characteristic of furocoumarins. Its molecular formula is , with a molecular weight of approximately 268.31 g/mol. The unique structural elements contribute to its reactivity and interactions with biological systems.
Anticancer Activity
Research indicates that furocoumarin derivatives, including this compound, exhibit anticancer properties through various mechanisms:
- Inhibition of Cell Proliferation : Studies show that this compound can inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death) and disrupting cell cycle progression. For instance, it has been noted to affect the signaling pathways involved in tumor growth and survival.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| MCF-7 (breast cancer) | 15.2 | Apoptosis induction | |
| A549 (lung cancer) | 12.8 | Cell cycle arrest |
Antioxidant Activity
This compound has demonstrated significant antioxidant activity , neutralizing free radicals and reducing oxidative stress in cellular models. This property is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders.
| Assay Type | Result |
|---|---|
| DPPH Scavenging Activity | IC50 = 25 µM |
| ABTS Assay | IC50 = 30 µM |
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties , making it a candidate for treating inflammatory diseases. It has been shown to reduce the production of pro-inflammatory cytokines in vitro.
The biological activity of this compound can be attributed to its interaction with several molecular targets:
- Enzyme Inhibition : It inhibits enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).
- Receptor Modulation : The compound may modulate the activity of specific receptors involved in cell signaling pathways related to growth and apoptosis.
Case Studies and Research Findings
Several case studies have explored the therapeutic potential of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
